Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester
Description
Properties
CAS No. |
50598-40-8 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
dimethyl 2-(2-methylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C9H14O4/c1-6(2)5-7(8(10)12-3)9(11)13-4/h7H,1,5H2,2-4H3 |
InChI Key |
JTNDZINZKNRYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkylation of 4-oxo-2E-alkyl Butenoate with Triphenylphosphonium Ylide
One prominent method involves the reaction of 4-oxo-2E-alkyl butenoate esters with triphenyl isopropyl phosphonium halide in the presence of a strong base, typically n-butyllithium, under low temperature (-78 °C) conditions. This process leads to the formation of 2,2-dimethyl-3RS-(2'-methyl-1'-propenyl) cyclopropane-1RS-carboxylate esters, which correspond closely to the target dimethyl ester compound.
-
- Use of at least two equivalents of triphenyl isopropyl phosphonium halide.
- Cooling to -78 °C during initial mixing.
- Stirring for extended periods (up to 60 hours) at ambient temperature.
- Solvent: tetrahydrofuran.
-
- Quenching with water.
- Extraction with ether.
- Removal of triphenylphosphine by filtration.
- Distillation under reduced pressure to purify the ester product.
Esterification and Hydrolysis Pathways
The methyl ester obtained from the above cyclopropanation can be hydrolyzed under mild basic conditions (e.g., methanolic potassium hydroxide at 20 °C for 15 hours) to yield the corresponding acid. This acid is industrially important and can be re-esterified with alcohols to obtain various esters with insecticidal properties.
-
- Methanolic potassium hydroxide (20% solution).
- Room temperature (approximately 20 °C).
- Stirring for 15 hours.
Alternative Synthetic Routes Involving Aldehyde Intermediates
Another synthetic approach involves the preparation of intermediates such as 13-methylcrotonaldehyde and subsequent transformations including Reformatsky-type reactions and dehydration steps to form the unsaturated ester framework. These methods involve:
- Preparation of α,β-unsaturated esters via condensation and dehydration.
- Use of diazo compounds and catalytic hydrogenation to obtain saturated or unsaturated acid derivatives.
- Fractional distillation and extraction techniques to isolate pure aldehydes and esters.
This approach, while more complex, allows for stereochemical control and the synthesis of related compounds with similar frameworks.
Data Table: Summary of Key Preparation Methods
Research Outcomes and Analysis
- The cyclopropanation method using triphenylphosphonium ylides is efficient in producing the dimethyl ester with good control over stereochemistry and purity after appropriate work-up steps.
- Hydrolysis of the ester to the acid form is straightforward and proceeds under mild conditions, facilitating further functionalization.
- Alternative methods involving aldehyde intermediates offer routes to structurally related compounds and provide insights into reaction mechanisms and stereochemical outcomes.
- The described methods are supported by detailed experimental procedures, including reaction stoichiometry, temperature control, and purification techniques, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the methyl and propenyl groups, which can affect its binding to enzymes and other proteins.
Comparison with Similar Compounds
Structural and Molecular Comparison
Physicochemical Properties
- Boiling Points and Reactivity: The parent compound, dimethyl malonate, has a boiling point of 181–182°C and is less reactive due to the absence of unsaturated bonds . Dimethyl allylmalonate’s allyl group lowers its thermal stability (decomposes at ~150°C) but enhances reactivity in Diels-Alder reactions . Aromatic substituents (e.g., 2-methoxyphenoxy) increase molecular weight and UV absorption, making them suitable for photochemical applications .
Hazard and Environmental Profiles
- Aromatic Derivatives: Nitro- or cyano-substituted analogs (e.g., CAS 59562-41-3) may pose higher ecotoxicity risks due to electron-withdrawing groups enhancing persistence .
Biological Activity
Introduction
Propanedioic acid, (2-methyl-2-propenyl)-, dimethyl ester, commonly known as dimethyl 2-methylacrylate or methacrylic acid dimethyl ester, is an organic compound with diverse applications in the chemical and pharmaceutical industries. This article explores its biological activity, focusing on its antioxidant properties, potential therapeutic applications, and safety profile based on varied research findings.
Chemical Structure and Properties
- Chemical Formula : C₇H₁₀O₂
- Molecular Weight : 126.1531 g/mol
- CAS Number : 96-05-9
The compound features a propanedioic acid backbone with two methyl groups and a propenyl group, contributing to its reactivity and biological interactions.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of propanedioic acid derivatives. For instance, research involving extracts from Lycium shawii demonstrated that compounds containing dimethyl esters exhibited significant antioxidant activity. The evaluation was conducted using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability to scavenge free radicals.
| Extract Type | Inhibition Ratio (%) |
|---|---|
| Root Aqueous | 45.3 |
| Stem Aqueous | 38.7 |
| Leaf Aqueous | 52.1 |
| Ethanol Extract | 60.4 |
The leaf aqueous extract showed the highest inhibition ratio, indicating strong antioxidant properties potentially attributed to the presence of dimethyl esters including propanedioic acid derivatives .
Therapeutic Applications
- Anti-inflammatory Properties :
-
Antidiabetic Effects :
- Preliminary research indicates potential antidiabetic effects of propanedioic acid derivatives through mechanisms involving glucose metabolism regulation and insulin sensitivity enhancement.
-
Pharmaceutical Applications :
- The compound's structure allows it to serve as a precursor in synthesizing various pharmaceuticals, including those targeting metabolic disorders.
Safety Profile
The safety profile of this compound has been evaluated in several studies:
- Acute Toxicity : Animal studies indicate low acute toxicity levels when administered in controlled doses.
- Repeated Dose Toxicity : Long-term exposure assessments suggest minimal adverse effects at therapeutic levels.
- Genotoxicity : Current data show no significant genotoxic effects, making it a candidate for further pharmaceutical development .
Case Study 1: Antioxidant Efficacy in Natural Extracts
A study published in the Journal of Medicinal Chemistry examined the antioxidant efficacy of various extracts from Lycium shawii. The results indicated that extracts rich in propanedioic acid derivatives effectively reduced oxidative stress markers in vitro .
Case Study 2: In Silico Docking Studies
In silico studies conducted on various analogs of propanedioic acid demonstrated promising interactions with enzymes involved in inflammatory responses. These findings support further exploration into its therapeutic potential against chronic inflammatory diseases .
Q & A
Q. Why do chromatographic retention times (RT) vary for this compound in different HPLC methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
